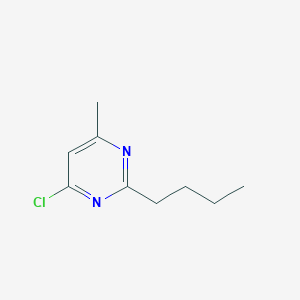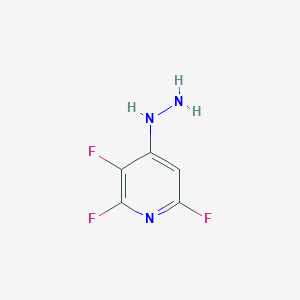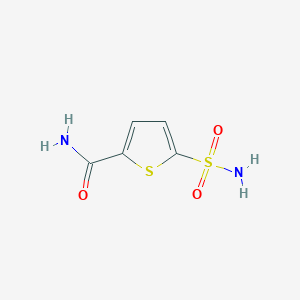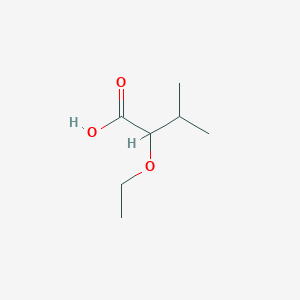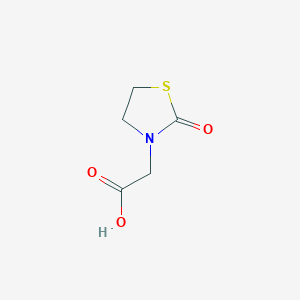![molecular formula C11H12Cl2N2O2 B3387690 2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide CAS No. 851116-61-5](/img/structure/B3387690.png)
2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide
説明
科学的研究の応用
Biological Effects of Acetamide Derivatives
A comprehensive update on the toxicology of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, was presented by Kennedy (2001). This review highlighted the commercial importance of these chemicals and the significant addition of knowledge regarding their biological effects on humans over the years. The study provided an individual review of each chemical's biological response, which varies qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. Environmental toxicology of these materials was also expanded, including some data not covered in the 1986 review (Kennedy, 2001).
Thiophene Analogues and Potential Carcinogenicity
Research by Ashby et al. (1978) explored the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, synthesizing and evaluating them for potential carcinogenicity. This study aimed to understand the activity profiles of these compounds in vitro, which were consistent with known chemistry, indicating potential carcinogenicity. However, the overall chemical and biological behavior cast doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).
Advanced Oxidation Processes and Acetaminophen Degradation
Qutob et al. (2022) reviewed the use of advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media. The study collected, organized, and summarized state-of-the-art studies on acetaminophen by-products, their biotoxicity, and proposed degradation pathways. The review highlighted the most frequently detected by-products and provided insights into their mutagenicity and toxicity, contributing to enhancing the degradation of acetaminophen by AOP systems (Qutob et al., 2022).
作用機序
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, extreme pH values could affect the compound’s ionization state, potentially altering its absorption and distribution. Similarly, high temperatures could affect the compound’s stability, potentially reducing its efficacy.
生化学分析
Biochemical Properties
2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in enzyme inhibition, receptor modulation, or changes in gene expression. For instance, it has been observed to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause adverse effects, such as organ damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels within the cell . For example, it may inhibit enzymes involved in the breakdown of specific metabolites, leading to their accumulation and subsequent effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution . The compound’s localization and accumulation within specific tissues can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-8(13)3-2-4-9(7)15-11(17)6-14-10(16)5-12/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOOBADLSRNLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851116-61-5 | |
| Record name | 2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


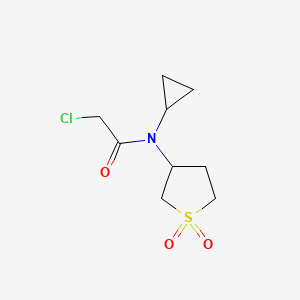
![3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3387620.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid](/img/structure/B3387625.png)
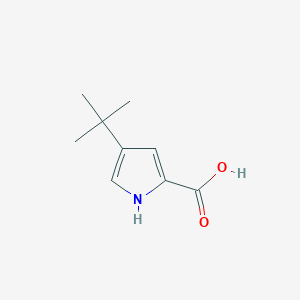
![2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3387632.png)
![3-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3387644.png)
![3-[(Carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B3387649.png)
